1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16234470
InChI: InChI=1S/C21H21NO4/c1-13-10-22(11-18(13)20(23)24)21(25)26-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC16234470

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C21H21NO4/c1-13-10-22(11-18(13)20(23)24)21(25)26-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)
Standard InChI Key UZAANVFMPWVILR-UHFFFAOYSA-N
Canonical SMILES CC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Features

Molecular Formula and Mass

Based on structural analogs , the molecular formula is deduced as C₂₄H₂₅NO₄, yielding a molecular weight of 391.46 g/mol. Comparative data from piperidine derivatives (e.g., 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid, MW 365.4 g/mol ) highlight the mass difference attributable to the pyrrolidine vs. piperidine ring systems.

Table 1: Comparative Molecular Data for Fmoc-Protected Heterocycles

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Target CompoundC₂₄H₂₅NO₄391.46Not Assigned
1-Fmoc-4-methylpiperidine-4-carboxylic acid C₂₂H₂₃NO₄365.43225240-57-3
1-Fmoc-3-methylpiperidine-3-carboxylic acid C₂₂H₂₃NO₄365.431343691-72-4

Spectroscopic Signatures

While direct spectroscopic data for the target compound is unavailable, inferences from related Fmoc-protected amines suggest characteristic features:

  • ¹H NMR: Aromatic protons from the fluorenyl group (δ 7.2–7.8 ppm), methylene protons of the Fmoc group (δ 4.2–4.4 ppm), and pyrrolidine ring protons (δ 1.5–3.5 ppm) .

  • IR Spectroscopy: Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹) .

Synthetic Methodologies

Fmoc Protection Strategies

StepReaction TypeReagents/ConditionsYieldReference
1Amine ProtectionFmoc-Cl, NaHCO₃, DCM/H₂O, 0°C→RT85%
2Ring CyclizationDiethyl azodicarboxylate (DEAD), PPh₃78%
3Carboxylic Acid DeprotectionTFA/DCM (1:1), 2 h95%

Applications in Drug Discovery

Peptide Synthesis

The Fmoc group’s orthogonality to other protecting groups (e.g., tert-butoxycarbonyl, Boc) makes this compound valuable in SPPS. Its stability under basic conditions allows sequential deprotection using piperidine, enabling iterative peptide chain elongation .

Conformational Restriction in Medicinal Chemistry

Incorporating methyl-substituted pyrrolidine rings imposes torsional constraints on peptide backbones, enhancing target binding affinity. For instance, Fmoc-protected 4-methylpyrrolidine-3-carboxylic acid derivatives serve as proline analogs in angiotensin-converting enzyme (ACE) inhibitors .

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

The compound exhibits low aqueous solubility (<1 mg/mL) due to the hydrophobic Fmoc group. Calculated partition coefficients (LogP ≈ 3.2) align with values for Fmoc-piperidine analogs , suggesting moderate membrane permeability.

Stability Profiles

  • Thermal Stability: Decomposition above 200°C, consistent with Fmoc-carbamate cleavage temperatures .

  • pH Sensitivity: Stable under acidic conditions (pH 2–6) but undergoes base-catalyzed hydrolysis (pH >8) .

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